

Technical Support Center: Overcoming Polyatomic Interferences in Arsenic Detection by ICP-MS

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Compound of Interest

Compound Name: Sodium methylarsonate

Cat. No.: B135196

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common polyatomic interferences encountered during the detection of arsenic (As) by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common polyatomic interferences that affect arsenic detection at m/z 75?

A1: Arsenic is monoisotopic with a mass-to-charge ratio (m/z) of 75. Several polyatomic species can form in the plasma and interfere with its detection. The most significant of these include:

- $40\text{Ar}35\text{Cl}^+$: Forms from the argon plasma gas and the presence of chlorine in the sample matrix, often from hydrochloric acid (HCl) used in sample digestion.[\[1\]](#)[\[2\]](#)
- $40\text{Ca}35\text{Cl}^+$: Forms in samples containing both calcium and chlorine.[\[2\]](#)
- Doubly charged rare earth elements (REEs): Ions such as 150Nd^{2+} and 150Sm^{2+} have an m/z of 75 and can cause significant interference, particularly in environmental and geological samples.[\[2\]](#)[\[3\]](#)

Q2: What are the primary strategies for mitigating these polyatomic interferences?

A2: There are several effective strategies to overcome polyatomic interferences in arsenic analysis:

- Collision/Reaction Cell Technology (CCT/CRC): This is the most common approach. An octopole or hexapole cell is placed before the quadrupole mass analyzer and is filled with a gas.^[1]
 - Collision Mode (with Helium): In this mode, an inert gas like helium is used. Polyatomic ions, being larger than the arsenic ion, undergo more collisions and lose more kinetic energy. A voltage barrier at the cell exit then prevents these lower-energy polyatomic ions from reaching the detector, a process known as Kinetic Energy Discrimination (KED).^[1]
 - Reaction Mode (with Hydrogen, Oxygen, etc.): In this mode, a reactive gas is used to neutralize the interfering polyatomic ions or to react with the arsenic ion to shift it to a new, interference-free mass. For example, oxygen can be used to convert As⁺ (m/z 75) to AsO⁺ (m/z 91).^{[1][2]}
- Mathematical Corrections: This involves measuring an isotope of the interfering species and applying a correction equation to subtract its contribution from the arsenic signal. For example, the ⁴⁰Ar³⁷Cl⁺ signal at m/z 77 can be used to correct for the ⁴⁰Ar³⁵Cl⁺ interference at m/z 75.^[4]
- Triple Quadrupole ICP-MS (ICP-MS/MS): This advanced technique uses a first quadrupole (Q1) to filter ions before they enter the collision/reaction cell. For arsenic analysis, Q1 can be set to only allow ions with m/z 75 to enter the cell. In the cell, arsenic reacts with oxygen to form AsO⁺ at m/z 91. The second quadrupole (Q2) is then set to only allow m/z 91 to pass to the detector. This highly selective process eliminates both on-mass interferences and any new interferences that might be formed in the cell.^{[1][2]}
- Sample Preparation: Minimizing the use of chlorinated acids like HCl during sample preparation can significantly reduce the formation of ⁴⁰Ar³⁵Cl⁺.^[1]

Q3: When should I use collision mode (e.g., with He) versus reaction mode (e.g., with O₂)?

A3: The choice between collision and reaction mode depends on the specific interferences present in your sample.

- Collision mode with Helium (He-KED) is effective at reducing chloride-based interferences like $40\text{Ar}35\text{Cl}^+$ and $40\text{Ca}35\text{Cl}^+$.^[1] However, it is not effective against doubly charged REE interferences, which can actually be exacerbated in KED mode.^[2]
- Reaction mode with Oxygen (O_2 mass-shift) is highly effective for samples containing doubly charged REE interferences. By shifting arsenic to AsO^+ at m/z 91, the original on-mass interferences are avoided.^[1] This mode is also effective against chloride-based interferences.

Troubleshooting Guide

Problem 1: High background signal at m/z 75 in my blank and samples.

Possible Cause	Troubleshooting Steps
Contamination in reagents or labware.	1. Analyze your rinse solution and acid blanks to identify the source of contamination. 2. Use high-purity acids (trace metal grade) for all standards and sample preparations. ^[5] 3. Ensure all labware (e.g., pipette tips, centrifuge tubes) is certified metal-free or has been acid-leached.
Chloride contamination leading to $40\text{Ar}35\text{Cl}^+$.	1. If possible, avoid using hydrochloric acid (HCl) in your sample preparation. 2. If HCl is necessary, ensure you are using an effective interference removal technique such as He-KED or O_2 mass-shift. 3. Thoroughly rinse the sample introduction system between samples to prevent carryover of chloride.
Instrument memory effects.	1. Increase the rinse time between samples. 2. Use a rinse solution that is matrix-matched to your samples (e.g., same acid concentration).

Problem 2: Poor or inconsistent arsenic sensitivity.

Possible Cause	Troubleshooting Steps
Matrix suppression effects.	1. Dilute your samples to reduce the total dissolved solids. 2. Use an internal standard (e.g., Yttrium, Indium) to compensate for matrix-induced signal suppression. ^[6] 3. For samples with high carbon content, matrix-match your calibration standards by adding a carbon source (e.g., 1-2% v/v ethanol or isopropanol) to all standards and blanks to achieve a carbon-enhancement effect similar to your samples. ^[2]
Sub-optimal instrument tuning.	1. Perform daily instrument performance checks and re-tune if necessary. 2. Optimize nebulizer gas flow rate and lens voltages for maximum arsenic sensitivity.
Issues with the sample introduction system.	1. Check the nebulizer for blockages. 2. Inspect the peristaltic pump tubing for wear and ensure proper tension. 3. Clean the cones (sampler and skimmer) as part of routine maintenance.

Problem 3: Inaccurate results or poor recovery for arsenic in certified reference materials (CRMs) or spiked samples.

Possible Cause	Troubleshooting Steps
Ineffective interference removal.	1. If using He-KED mode and your samples contain rare earth elements, switch to O ₂ mass-shift mode.[2] 2. If using mathematical corrections, ensure the correction equation is appropriate for your matrix and that the correction factor has been properly determined. [4]
Incomplete sample digestion.	1. Review your digestion procedure to ensure complete breakdown of the sample matrix and release of arsenic. 2. Consider using a more aggressive digestion method if necessary.
Mismatched calibration standards.	1. Ensure your calibration standards are matrix-matched to your samples as closely as possible, especially in terms of acid concentration and major matrix components.

Data Presentation: Comparison of Interference Removal Techniques

The following table summarizes the typical performance of different interference removal techniques for arsenic analysis in ICP-MS. Values can vary depending on the instrument and matrix.

Technique	Typical Detection Limit (ng/L)	Background Equivalent Concentration (BEC) (ng/L)	Effectiveness against 40Ar35Cl+	Effectiveness against Doubly Charged REEs
No Gas Mode	10 - 50	>100	Poor	Poor
He-KED Mode	1 - 10	10 - 50	Good	Poor
H ₂ -KED Mode	5 - 20	20 - 100	Moderate	Moderate
O ₂ Mass-Shift (AsO ⁺ at m/z 91)	0.5 - 5	<10	Excellent	Excellent
Triple Quadrupole (MS/MS) O ₂ Mode	<0.5	<5	Excellent	Excellent

Experimental Protocols

Protocol 1: Interference Removal using Helium Collision Mode (He-KED)

This method is suitable for samples with low to moderate chloride content and negligible concentrations of rare earth elements.

- Instrument Setup:
 - Nebulizer Gas Flow: Optimize for maximum signal intensity and stability (typically 0.8-1.1 L/min).
 - Plasma Power: 1500-1600 W.
 - Collision Cell Gas: High-purity Helium (He).
 - He Gas Flow Rate: 4-5 mL/min.

- Kinetic Energy Discrimination (KED) Voltage: Typically -5 to -15 V. This should be optimized to maximize the analyte signal while minimizing the background from polyatomic interferences.
- Quadrupole Bias: Optimize for ion transmission.
- Tuning and Optimization:
 - Aspirate a tuning solution containing a mid-mass element (e.g., 1 µg/L Indium) and arsenic.
 - Adjust the KED voltage to achieve the best signal-to-background ratio for arsenic.
- Analysis:
 - Prepare calibration standards and samples in 1-2% nitric acid.
 - Use an internal standard (e.g., 10 µg/L Yttrium) to correct for matrix effects.
 - Analyze samples, ensuring adequate rinse time between each to prevent carryover.

Protocol 2: Interference Removal using Oxygen Mass-Shift Mode

This method is recommended for complex matrices containing high chloride concentrations and/or significant levels of rare earth elements.

- Instrument Setup:
 - Nebulizer Gas Flow: Optimize for maximum signal intensity.
 - Plasma Power: 1500-1600 W.
 - Reaction Cell Gas: High-purity Oxygen (O₂).
 - O₂ Gas Flow Rate: Typically 0.2-0.4 mL/min. The optimal flow rate should be determined empirically to maximize the formation of AsO⁺.

- Analyte Mass: Set the quadrupole to measure m/z 91 ($75\text{As}^{16}\text{O}^+$).
- Tuning and Optimization:
 - Aspirate a tuning solution containing 1 $\mu\text{g/L}$ arsenic.
 - Vary the O_2 flow rate and observe the signal at m/z 91. The optimal flow rate will correspond to the peak of the AsO^+ signal.
- Analysis:
 - Prepare calibration standards and samples in 1-2% nitric acid.
 - Use an internal standard.
 - Analyze samples at m/z 91.

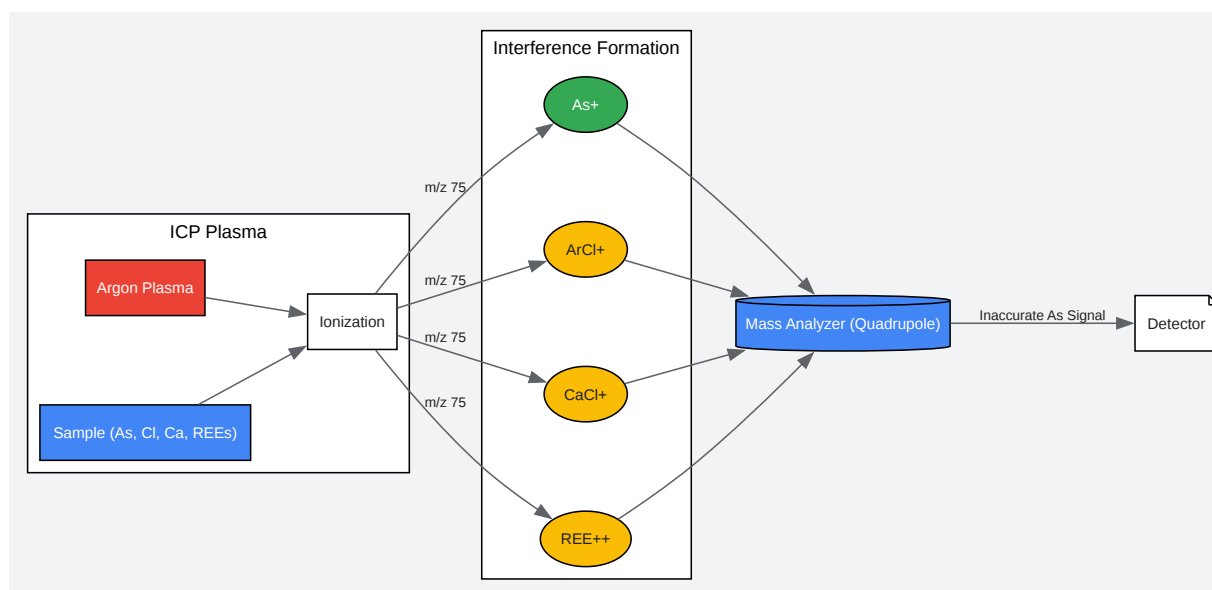
Protocol 3: Mathematical Correction for $40\text{Ar}^{35}\text{Cl}^+$ Interference

This method can be used when a collision/reaction cell is not available or as a supplementary correction.

- Determine the Correction Factor:
 - Prepare a solution containing a known concentration of chloride (e.g., 100 mg/L HCl) but no arsenic.
 - Measure the signal intensities at m/z 75 and m/z 77.
 - Calculate the ratio of the signal at m/z 75 to the signal at m/z 77. This is your correction factor.
- Apply the Correction Equation:
 - During sample analysis, measure the signals at m/z 75 and m/z 77.

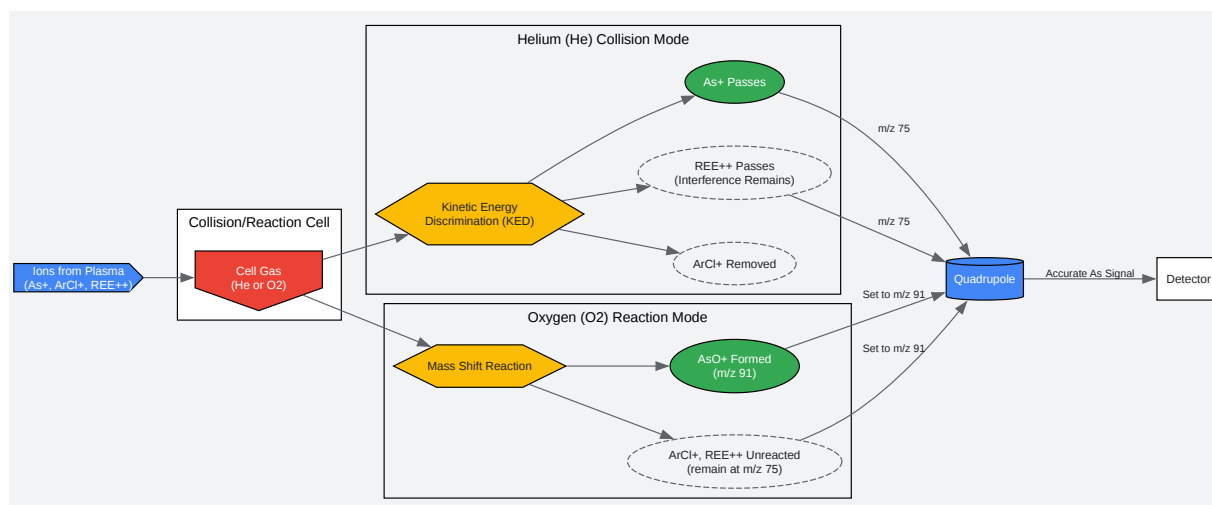
- Apply the following equation: Corrected As Signal (m/z 75) = Measured Signal (m/z 75) - (Correction Factor * Measured Signal (m/z 77))

Visualizations



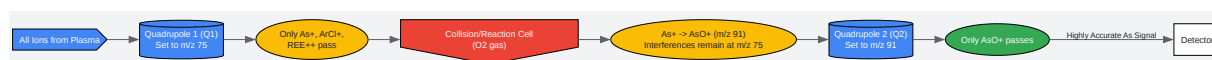
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Caption: Formation of polyatomic interferences on arsenic (m/z 75) in the ICP-MS plasma.



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Caption: Workflow of interference removal using collision (He) and reaction (O₂) modes in ICP-MS.



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Caption: Triple Quadrupole (ICP-MS/MS) workflow for interference-free arsenic detection.

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